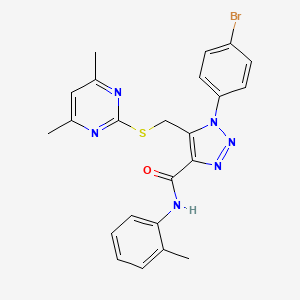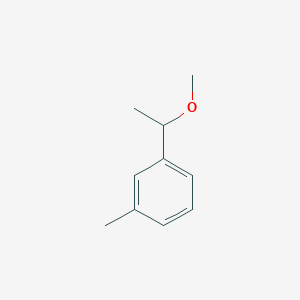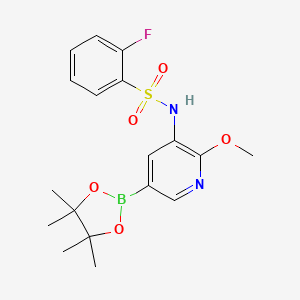
1-(4-bromophenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a dimethylpyrimidinylthio group, and a triazole ring, making it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the bromophenyl and dimethylpyrimidinylthio groups. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-bromophenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-chlorophenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(4-fluorophenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-(4-bromophenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. This distinguishes it from similar compounds with different halogen substituents, such as chlorine or fluorine, which may exhibit different chemical and biological properties.
Propiedades
Número CAS |
1211170-89-6 |
|---|---|
Fórmula molecular |
C23H21BrN6OS |
Peso molecular |
509.4 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(2-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C23H21BrN6OS/c1-14-6-4-5-7-19(14)27-22(31)21-20(13-32-23-25-15(2)12-16(3)26-23)30(29-28-21)18-10-8-17(24)9-11-18/h4-12H,13H2,1-3H3,(H,27,31) |
Clave InChI |
WPUXCXABLJSJLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)CSC4=NC(=CC(=N4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14123112.png)
![2-(2-Methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B14123124.png)

![Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B14123143.png)
![1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)-](/img/structure/B14123156.png)
![5h-[1,3]Dioxolo[4,5-b]acridin-10-one](/img/structure/B14123159.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(ethylhexylamino)-2'-(phenylamino)-](/img/structure/B14123163.png)

![5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14123167.png)

![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14123173.png)
![(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B14123175.png)


